N-(2-METHOXYPHENYL)-2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide is a complex organic compound with the molecular formula C18H22N2O6S and a molecular weight of 394.44208 g/mol . This compound is characterized by the presence of methoxy groups, a sulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with methylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-methoxyphenylacetic acid under specific conditions to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of advanced techniques like continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide include:
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide: This compound has a similar structure but with a different position of the methoxy group, which can affect its chemical properties and reactivity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar sulfonyl and methoxy group arrangement but differs in the amine and acetamide groups, leading to different applications and reactivity.
The uniqueness of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H22N2O6S |
---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O6S/c1-20(12-18(21)19-14-7-5-6-8-15(14)25-3)27(22,23)17-11-13(24-2)9-10-16(17)26-4/h5-11H,12H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
GCRFFYQAEYUAIK-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.